molecular formula C12H12ClNO2 B185892 7-(chloroacetyl)-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one CAS No. 154195-54-7

7-(chloroacetyl)-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one

Cat. No. B185892
M. Wt: 237.68 g/mol
InChI Key: MAJXTRQJGGDABT-UHFFFAOYSA-N
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Description

The compound “7-(chloroacetyl)-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one” is a benzazepinone derivative with a chloroacetyl group attached. Benzazepinones are a class of chemical compounds consisting of a benzene ring fused to an azepinone ring. The chloroacetyl group is an acyl group derived from chloroacetic acid .


Molecular Structure Analysis

The molecular structure of this compound would consist of a benzazepinone core structure with a chloroacetyl group attached. The exact 3D conformation would depend on the specific stereochemistry of the compound .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the chloroacetyl group, which is an acyl chloride. Acyl chlorides are highly reactive and can undergo a variety of reactions, including nucleophilic acyl substitution .

Scientific Research Applications

Chemistry and Biological Activity

Benzazepines, including derivatives similar to 7-(chloroacetyl)-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one, have been extensively studied for their chemistry and biological activity. Research has shown that certain 3-benzazepines are cytotoxic to human promyelotic leukemia HL-60 cells, indicating potential applications in cancer treatment. These compounds have also shown inhibitory effects against multidrug resistance P-glycoprotein (Pgp) efflux pumps, suggesting their role in overcoming drug resistance in cancer therapy (Kawase, Saito, & Motohashi, 2000).

Safety And Hazards

Again, without specific information, it’s hard to say. But generally, compounds with acyl chlorides can be hazardous. They are typically corrosive and can cause burns upon contact with skin or eyes. They can also be harmful if inhaled or swallowed .

Future Directions

Benzazepinone derivatives are a topic of ongoing research due to their potential biological activity. Future research could explore the synthesis of new derivatives, their biological activity, and their potential applications in medicine .

properties

IUPAC Name

7-(2-chloroacetyl)-1,3,4,5-tetrahydro-1-benzazepin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClNO2/c13-7-11(15)9-4-5-10-8(6-9)2-1-3-12(16)14-10/h4-6H,1-3,7H2,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAJXTRQJGGDABT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)C(=O)CCl)NC(=O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50596923
Record name 7-(Chloroacetyl)-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50596923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(chloroacetyl)-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one

CAS RN

154195-54-7
Record name 7-(Chloroacetyl)-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50596923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-(2-chloroacetyl)-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one
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